N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide
Description
N-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropanecarboxamide moiety linked to a pyridin-3-yl group substituted at the 2-position with a 4-methylpiperazine ring. The compound’s synthesis typically involves coupling cyclopropanecarbonyl chloride with a pyridinyl-amine precursor under mild conditions, as exemplified in related compounds with yields up to 90% . Its design leverages the metabolic stability conferred by the cyclopropane ring and the pharmacokinetic optimization provided by the 4-methylpiperazine group, which enhances solubility and target binding .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-17-7-9-18(10-8-17)13-12(3-2-6-15-13)16-14(19)11-4-5-11/h2-3,6,11H,4-5,7-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJDMMHCNPWSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. One common synthetic route includes the following steps:
Preparation of 3-bromopyridine: This can be achieved through the bromination of pyridine using bromine in the presence of a catalyst.
Formation of 3-(4-methylpiperazin-1-yl)pyridine: This involves the nucleophilic substitution of 3-bromopyridine with 4-methylpiperazine.
Cyclopropanecarboxylation: The final step involves the reaction of 3-(4-methylpiperazin-1-yl)pyridine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine or piperazine derivatives.
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and receptor modulation .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Features
Key Observations:
Core Structural Differences: The target compound and Compound 47 () share the cyclopropanecarboxamide group but differ in the heterocyclic scaffold (pyridine vs. thiazole-pyridine hybrid). This difference may influence target selectivity, as thiazole-containing analogs are prioritized for neurodegenerative disease applications . Netupitant () lacks the cyclopropane ring but retains the 4-methylpiperazinyl-pyridine motif, demonstrating the pharmacophore’s versatility in targeting diverse pathways (e.g., neurokinin-1 receptor antagonism) .
Synthetic Efficiency :
- The target compound’s synthesis (inferred from analogous routes in ) achieves higher yields (~90%) compared to Compound 47 (6%), likely due to optimized coupling conditions (e.g., use of Et3N and controlled solvent systems) .
- Acetamide derivatives (e.g., 5j in ) exhibit moderate yields (71–81%) but require multi-step imidazo[2,1-b]thiazole synthesis, complicating scalability .
Physicochemical Properties :
Biological Activity
N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C_{14}H_{19}N_{3}O
- Molecular Weight : 233.32 g/mol
Structural Features
The compound features:
- A pyridine ring that contributes to its biological activity through interactions with various biological targets.
- A cyclopropane moiety , which may enhance binding affinity and selectivity.
- A 4-methylpiperazine group , known for its role in modulating receptor interactions.
Protein Kinase Inhibition
Recent studies have highlighted the compound's role as a protein kinase inhibitor. Protein kinases are critical in various signaling pathways, and their dysregulation is linked to numerous diseases, including cancer.
The compound inhibits specific protein kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins. This inhibition can lead to altered cellular signaling and reduced proliferation of cancer cells.
Structure-Activity Relationship (SAR)
A series of analogs based on the core structure of this compound have been synthesized to explore the SAR. Key findings include:
| Compound | Activity | Notes |
|---|---|---|
| Parent Compound | Moderate Inhibition | Initial screening showed promising activity against certain kinases. |
| Analog A | High Inhibition | Enhanced binding due to additional hydrophobic interactions. |
| Analog B | Low Inhibition | Structural modifications led to decreased potency. |
These studies indicate that slight alterations in the molecular structure can significantly impact biological activity.
Study 1: In Vitro Evaluation
In one study, this compound was evaluated in vitro for its ability to inhibit cancer cell proliferation. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Study 2: Pharmacokinetics and Toxicity
Another study focused on the pharmacokinetic profile of the compound, assessing absorption, distribution, metabolism, and excretion (ADME) properties. The findings suggested favorable pharmacokinetic characteristics with low toxicity in animal models, supporting further development for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
